molecular formula C40H30F12N10O2 B11694582 4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}

4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}

Cat. No.: B11694582
M. Wt: 910.7 g/mol
InChI Key: IXXUNMJLFDBNRA-UHFFFAOYSA-N
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Description

4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} is a complex organic compound that features a piperazine core linked to two triazine rings, each substituted with hexafluoropropan-2-yloxy and diphenylamine groups

Preparation Methods

The synthesis of 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} involves multiple steps. The general synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate reagents to introduce the desired substituents.

    Attachment of triazine rings: The triazine rings are introduced through nucleophilic substitution reactions, where the piperazine core reacts with triazine derivatives.

    Introduction of hexafluoropropan-2-yloxy groups: This step involves the reaction of the intermediate compound with hexafluoropropan-2-ol under suitable conditions.

    Attachment of diphenylamine groups:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine rings and the formation of simpler products.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the triazine rings.

Comparison with Similar Compounds

Similar compounds to 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} include other piperazine derivatives and triazine-based compounds. Some examples are:

The uniqueness of 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C40H30F12N10O2

Molecular Weight

910.7 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-[4-[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C40H30F12N10O2/c41-37(42,43)29(38(44,45)46)63-35-55-31(53-33(57-35)61(25-13-5-1-6-14-25)26-15-7-2-8-16-26)59-21-23-60(24-22-59)32-54-34(58-36(56-32)64-30(39(47,48)49)40(50,51)52)62(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2

InChI Key

IXXUNMJLFDBNRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(=NC(=N5)OC(C(F)(F)F)C(F)(F)F)N(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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